
Ethyl 4,4-dichlorocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dichlorocyclohexanecarboxylate is an organic compound with the molecular formula C9H14Cl2O2 It is a derivative of cyclohexane, where the carboxylate group is esterified with ethanol, and two chlorine atoms are substituted at the 4-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-dichlorocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dichlorocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl cyclohexanecarboxylate using chlorine gas in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces chlorine atoms at the 4-position of the cyclohexane ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, advanced separation techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dichlorocyclohexanecarboxylate undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted cyclohexanecarboxylates.
-
Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the ester.
-
Hydrolysis Reactions: : The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions. Acidic hydrolysis is typically performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Hydrolysis Reactions: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Substitution Reactions: Substituted cyclohexanecarboxylates.
Reduction Reactions: Cyclohexanemethanol derivatives.
Hydrolysis Reactions: 4,4-dichlorocyclohexanecarboxylic acid and ethanol.
Scientific Research Applications
Ethyl 4,4-dichlorocyclohexanecarboxylate has several scientific research applications, including:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound for drug development.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
-
Industry: : this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl 4,4-dichlorocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms in the compound can participate in halogen bonding interactions with biological macromolecules, potentially affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 4,4-dichlorocyclohexanecarboxylate can be compared with other similar compounds, such as:
-
Ethyl 4-chlorocyclohexanecarboxylate: : This compound has only one chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
-
Ethyl 4,4-difluorocyclohexanecarboxylate:
-
Ethyl cyclohexanecarboxylate: : The absence of halogen atoms in this compound results in significantly different chemical behavior and reactivity.
This compound is unique due to the presence of two chlorine atoms at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 4,4-dichlorocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUTUWCWOFBQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

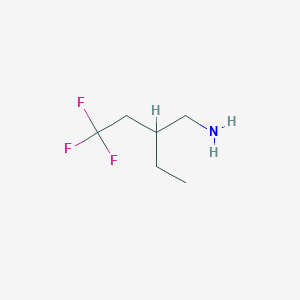


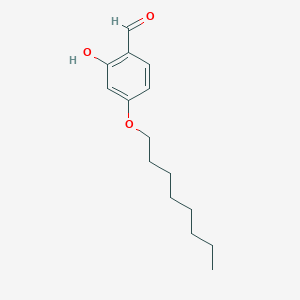
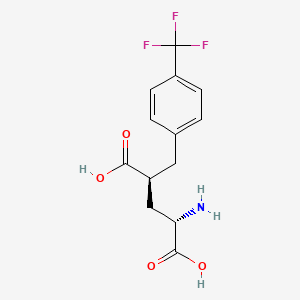
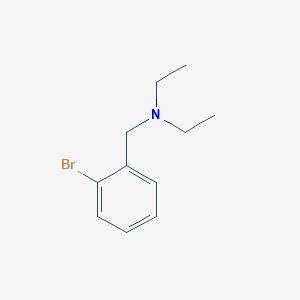

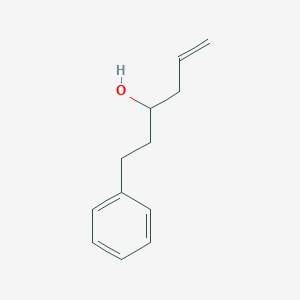
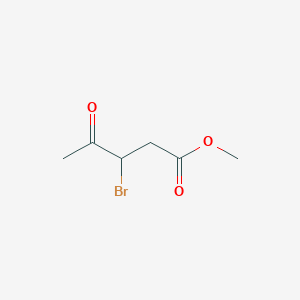
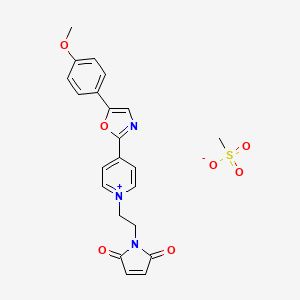
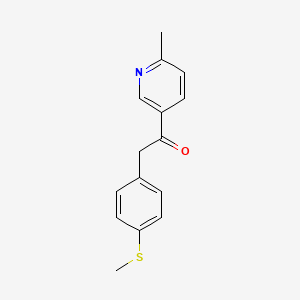

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
